(3-Aminopiperidin-1-yl)(4-isopropylphenyl)methanone hydrochloride
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Overview
Description
(3-Aminopiperidin-1-yl)(4-isopropylphenyl)methanone hydrochloride is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with an amino group and a methanone group attached to a 4-isopropylphenyl moiety. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more suitable for biological and chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminopiperidin-1-yl)(4-isopropylphenyl)methanone hydrochloride typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Introduction of the Amino Group: The amino group is introduced via reductive amination, where an aldehyde or ketone precursor reacts with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Attachment of the 4-Isopropylphenyl Group: This step involves a Friedel-Crafts acylation reaction where the piperidine derivative reacts with 4-isopropylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction of the ketone group can yield secondary alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
N-Oxides: Formed through oxidation.
Secondary Alcohols: Resulting from reduction.
Substituted Derivatives: Produced via nucleophilic substitution.
Scientific Research Applications
Chemistry
In chemistry, (3-Aminopiperidin-1-yl)(4-isopropylphenyl)methanone hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. It serves as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It is explored as a candidate for drug development, particularly in the areas of pain management and neurological disorders.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (3-Aminopiperidin-1-yl)(4-isopropylphenyl)methanone hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- (3-Aminopiperidin-1-yl)(4-methylphenyl)methanone hydrochloride
- (3-Aminopiperidin-1-yl)(4-ethylphenyl)methanone hydrochloride
- (3-Aminopiperidin-1-yl)(4-tert-butylphenyl)methanone hydrochloride
Uniqueness
(3-Aminopiperidin-1-yl)(4-isopropylphenyl)methanone hydrochloride is unique due to the presence of the isopropyl group on the phenyl ring, which can influence its steric and electronic properties. This uniqueness can affect its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
(3-aminopiperidin-1-yl)-(4-propan-2-ylphenyl)methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O.ClH/c1-11(2)12-5-7-13(8-6-12)15(18)17-9-3-4-14(16)10-17;/h5-8,11,14H,3-4,9-10,16H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYPDPNXSNQSYJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)N2CCCC(C2)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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